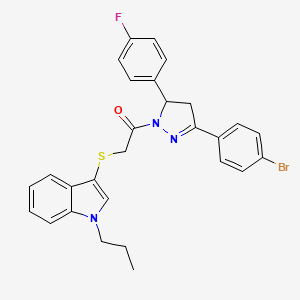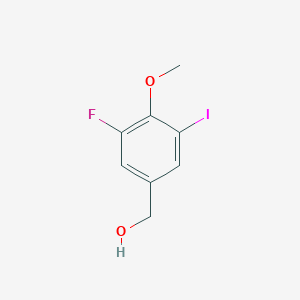
4,6-Bis(difluoromethyl)-2-sulfanylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(difluoromethyl)-2-sulfanylpyridine-3-carbonitrile is a fluorinated heterocyclic compound characterized by the presence of difluoromethyl groups at the 4 and 6 positions of the pyridine ring, a sulfur atom at the 2 position, and a cyano group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(difluoromethyl)-2-sulfanylpyridine-3-carbonitrile typically involves multiple steps, starting with the construction of the pyridine ring followed by the introduction of difluoromethyl groups and the sulfur atom. One common approach is the cyclization of appropriate precursors under controlled conditions to form the pyridine core, followed by selective difluoromethylation and subsequent introduction of the sulfur atom and cyano group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely be optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Bis(difluoromethyl)-2-sulfanylpyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or sulfoxides.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of various substituents at different positions on the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: The fluorinated nature of the compound makes it useful in biological studies, particularly in the design of fluorescent probes and imaging agents.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, which offer improved chemical resistance and durability.
Wirkmechanismus
The mechanism by which 4,6-Bis(difluoromethyl)-2-sulfanylpyridine-3-carbonitrile exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance binding affinity and selectivity, while the cyano group may play a role in the compound's bioactivity.
Vergleich Mit ähnlichen Verbindungen
4,6-Bis(trifluoromethyl)pyridine-2-sulfonic acid
2-Sulfanylpyridine-3-carbonitrile derivatives
Difluoromethyl-substituted pyridines
Uniqueness: 4,6-Bis(difluoromethyl)-2-sulfanylpyridine-3-carbonitrile stands out due to its specific combination of difluoromethyl groups and the presence of both sulfur and cyano functionalities. This unique structure imparts distinct chemical and physical properties compared to similar compounds, making it valuable for specialized applications.
Eigenschaften
IUPAC Name |
4,6-bis(difluoromethyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2S/c9-6(10)3-1-5(7(11)12)14-8(15)4(3)2-13/h1,6-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETDYEUSCWNRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)C(=C1C(F)F)C#N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2963820.png)

![propan-2-yl 2-[2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate](/img/structure/B2963825.png)
![3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2963826.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963830.png)
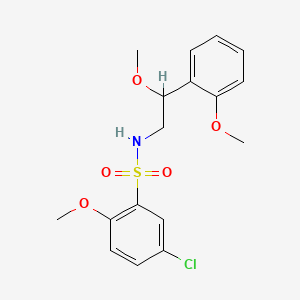
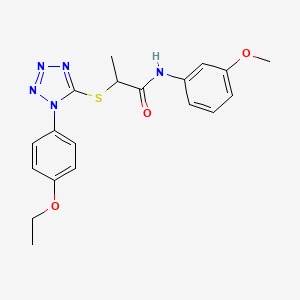
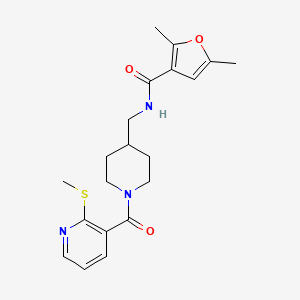
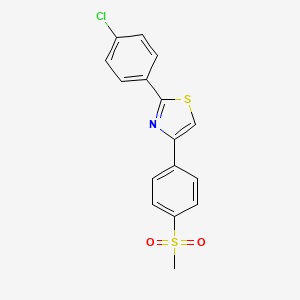
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2963837.png)
![1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B2963839.png)
